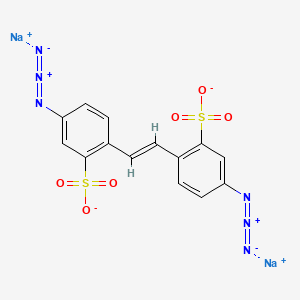
4,4-Diazidostilbene-2,2-disulfonic acid disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diazidostilbene-2,2-disulfonic acid disodium salt is an organic compound with the molecular formula C14H8N6Na2O6S2. It is known for its application as a reagent in enzyme immobilization through photo-crosslinking. This compound is water-soluble over a wide pH range and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diazidostilbene-2,2-disulfonic acid disodium salt typically involves the diazotization of 4,4-diaminostilbene-2,2-disulfonic acid followed by azidation. The reaction conditions often require controlled temperatures and the use of sodium azide as the azidating agent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same diazotization and azidation steps, with additional purification stages to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Diazidostilbene-2,2-disulfonic acid disodium salt undergoes various chemical reactions, including:
Photo-crosslinking: This reaction is utilized for enzyme immobilization on fibroin.
Substitution Reactions: The azido groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Photo-crosslinking: Requires UV light to activate the azido groups.
Substitution Reactions: Typically involve nucleophiles that can replace the azido groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, photo-crosslinking results in immobilized enzymes, while substitution reactions yield various substituted stilbene derivatives .
Aplicaciones Científicas De Investigación
4,4-Diazidostilbene-2,2-disulfonic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent for photo-crosslinking and in the synthesis of other organic compounds.
Biology: Employed in enzyme immobilization techniques for various biochemical assays.
Industry: Utilized in the production of dyes and optical brighteners
Mecanismo De Acción
The mechanism of action of 4,4-Diazidostilbene-2,2-disulfonic acid disodium salt primarily involves the activation of azido groups under UV light, leading to the formation of reactive nitrene intermediates. These intermediates can form covalent bonds with target molecules, enabling enzyme immobilization and other applications .
Comparación Con Compuestos Similares
Similar Compounds
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Another stilbene derivative used in the production of dyes and optical brighteners.
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid: An anionic alkylating agent used in cell transport studies.
Uniqueness
4,4-Diazidostilbene-2,2-disulfonic acid disodium salt is unique due to its azido groups, which enable photo-crosslinking and enzyme immobilization. This property distinguishes it from other stilbene derivatives that may not have the same reactivity or applications .
Propiedades
Fórmula molecular |
C14H8N6Na2O6S2 |
|---|---|
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H10N6O6S2.2Na/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b2-1+;; |
Clave InChI |
HYYYTIDWAIQGHI-SEPHDYHBSA-L |
SMILES isomérico |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















